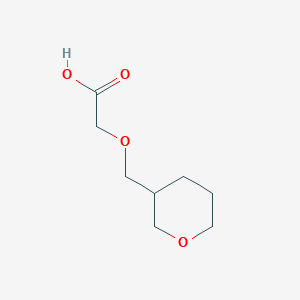

2-(Oxan-3-ylmethoxy)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(oxan-3-ylmethoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c9-8(10)6-12-5-7-2-1-3-11-4-7/h7H,1-6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPQYLPCSCKZRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)COCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Oxan 3 Ylmethoxy Acetic Acid

Retrosynthetic Analysis and Key Disconnection Strategies

A second, less common, disconnection could be considered at the C-C bond of the acetic acid moiety. However, the ether disconnection is generally preferred due to the reliability and high efficiency of etherification reactions.

Key Disconnections:

| Disconnection | Precursors | Synthetic Reaction |

| Ether C-O Bond | (Oxan-3-yl)methanol and a haloacetic acid ester | Williamson Ether Synthesis |

| Acetic Acid C-C Bond | An oxan-3-ylmethoxymethyl derivative and CO2 source | Carboxylation |

This table illustrates the primary retrosynthetic disconnections for 2-(Oxan-3-ylmethoxy)acetic acid.

The primary strategy, therefore, involves the synthesis of the (oxan-3-yl)methanol intermediate, followed by its etherification.

Established Synthetic Routes for Oxane-Acetic Acid Scaffolds

The construction of the this compound scaffold is typically achieved through a convergent synthesis that involves the separate preparation of the oxane ring system and the subsequent attachment of the methoxyacetic acid side chain.

Formation of the Oxane Ring System

The oxane (tetrahydropyran) ring is a common motif in many natural products and biologically active compounds. medcraveonline.com Its synthesis can be achieved through various methods, with intramolecular cyclization being a prominent strategy. One classic method involves the hydrogenation of a dihydropyran precursor using a catalyst like Raney nickel. wikipedia.org

For 3-substituted oxanes, a common starting material is (3S)-oxan-3-ylmethanol. cymitquimica.comfluorochem.co.uk The synthesis of such 3-substituted oxane derivatives often relies on the cyclization of functionalized acyclic precursors. acs.org

Introduction of the Methoxyacetic Acid Moiety

The methoxyacetic acid portion of the molecule is typically introduced after the formation of the oxane ring. A common method for this is the reaction of an alcohol with a haloacetic acid or its ester. restek.com For instance, the synthesis of various acetic acid derivatives can be achieved through the condensation of a starting material with glyoxylic acid or its esters. google.com

Etherification and Esterification Reactions in Synthesis

Etherification: The key step in assembling the target molecule is the formation of the ether linkage. The Williamson ether synthesis is the most widely applied method for this transformation. youtube.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the context of this compound synthesis, (oxan-3-yl)methanol would be treated with a base (e.g., sodium hydride) to form the corresponding alkoxide, which is then reacted with an ester of a haloacetic acid (e.g., ethyl bromoacetate).

Esterification: Following the etherification to form the ester precursor, a hydrolysis step is required to yield the final carboxylic acid. This is typically achieved by treating the ester with a base (saponification) followed by acidification, or under acidic conditions. The esterification of alcohols is a fundamental reaction in organic synthesis and can be catalyzed by various acids. beilstein-journals.org

Illustrative Reaction Scheme:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | (Oxan-3-yl)methanol, Ethyl bromoacetate | 1. NaH, THF (or other suitable solvent) 2. Reflux | Ethyl 2-(oxan-3-ylmethoxy)acetate |

| 2 | Ethyl 2-(oxan-3-ylmethoxy)acetate | 1. NaOH (aq) 2. H3O+ (acidification) | This compound |

This table outlines a plausible two-step synthesis of the target compound based on established etherification and esterification reactions.

Advanced Synthetic Techniques and Catalysis in this compound Synthesis

Microwave-Assisted Organic Synthesis Methodologies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including etherification and esterification reactions. cem.comnih.gov The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher product yields with fewer side products.

Microwave-Assisted Etherification: The Williamson ether synthesis can be efficiently carried out under microwave irradiation. Studies have shown that the etherification of alcohols can be achieved in significantly shorter times compared to conventional heating methods. mdpi.com This technique could be applied to the reaction between (oxan-3-yl)methanol and a haloacetic acid ester to expedite the formation of the ether linkage.

Microwave-Assisted Esterification: Similarly, the esterification of carboxylic acids with alcohols is also amenable to microwave assistance. nih.gov While the final step in the proposed synthesis is a hydrolysis, related esterification reactions have been shown to benefit from microwave heating, suggesting its potential applicability in optimizing related transformations. beilstein-journals.org

Potential Advantages of Microwave-Assisted Synthesis:

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours | Minutes |

| Yield | Often moderate to good | Often good to excellent |

| Side Reactions | More prevalent | Often reduced |

| Energy Efficiency | Lower | Higher |

This interactive table compares the general advantages of microwave-assisted synthesis over conventional heating methods for the key reactions involved.

Metal-Catalyzed Coupling Reactions Relevant to Compound Formation

While the classic Williamson ether synthesis is a primary route for forming ether linkages, modern organometallic chemistry offers powerful alternatives. Metal-catalyzed cross-coupling reactions provide a potential, albeit more complex, pathway for the formation of the C-O bond in this compound.

Key methodologies could include:

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction could theoretically couple (oxan-3-yl)methanol with a haloacetic acid ester (e.g., ethyl bromoacetate). The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for achieving high yields and preventing side reactions.

Ullmann Condensation: A copper-catalyzed variant, the Ullmann reaction, is also a viable method for forming the aryl or alkyl ether bond. This reaction would involve reacting the sodium or potassium salt of (oxan-3-yl)methanol with a haloacetate in the presence of a copper(I) catalyst.

Iron-Catalyzed Etherification: Recent developments have shown that simple and abundant iron salts can catalyze the dehydrative etherification of alcohols. acs.org A process could be envisioned where (oxan-3-yl)methanol is coupled with another alcohol precursor to the acetic acid moiety under iron catalysis. acs.org

These metal-catalyzed methods are particularly valuable when steric hindrance is a challenge for traditional S(_N)2 reactions. However, for a relatively simple and unhindered primary alcohol like (oxan-3-yl)methanol, the classical Williamson synthesis often remains the most direct and cost-effective approach.

Table 1: Plausible Metal-Catalyzed Synthetic Routes

| Reaction Type | Reactant 1 | Reactant 2 | Typical Catalysts/Reagents | Potential Product |

|---|---|---|---|---|

| Buchwald-Hartwig Coupling | (Oxan-3-yl)methanol | Ethyl bromoacetate | Pd(OAc)₂, Phosphine Ligand, Base (e.g., NaOtBu) | Ethyl 2-(oxan-3-ylmethoxy)acetate |

| Ullmann Condensation | Sodium (oxan-3-yl)methoxide | Ethyl bromoacetate | CuI, Ligand (e.g., Phenanthroline) | Ethyl 2-(oxan-3-ylmethoxy)acetate |

| Iron-Catalyzed Dehydrative Coupling | (Oxan-3-yl)methanol | Glycolic acid | Fe(OTf)₃, NH₄Cl | This compound |

Chemo- and Regioselective Synthetic Approaches

Achieving the specific constitutional isomer this compound requires precise control over the position of substitution on the oxane ring.

Williamson Ether Synthesis: The most common and direct chemo- and regioselective method to synthesize this compound is the Williamson ether synthesis. The strategy relies on starting with a regio-pure precursor:

Formation of Alkoxide: The starting alcohol, (tetrahydropyran-3-yl)methanol, is treated with a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) to deprotonate the hydroxyl group, forming the corresponding sodium alkoxide. nih.gov This ensures the oxygen acts as the nucleophile.

Nucleophilic Substitution: The alkoxide is then reacted with an alkyl halide, such as ethyl bromoacetate. The nucleophilic oxygen attacks the electrophilic carbon bearing the bromine, displacing the bromide ion in an S(_N)2 reaction to form ethyl 2-(oxan-3-ylmethoxy)acetate.

Hydrolysis: The final step is the saponification (hydrolysis) of the ester using an aqueous base (e.g., NaOH or LiOH), followed by an acidic workup to yield the target carboxylic acid. researchgate.net

The regioselectivity of this entire sequence is dictated by the initial choice of (tetrahydropyran-3-yl)methanol, which has a defined substitution at the C3 position.

Intramolecular Cyclization: More advanced strategies involve the intramolecular cyclization of carefully designed acyclic precursors. For instance, a halo-cycloetherification reaction of a specific lactam-tethered alkenol can produce a tetrahydropyran (B127337) ring with high stereocontrol and defined regiochemistry. nih.gov While more complex, such methods offer exceptional control in the synthesis of highly substituted oxane systems. beilstein-journals.orgnih.gov

Derivatization and Chemical Reactivity of this compound

The chemical reactivity of this compound is governed by its three key features: the saturated oxane ring, the ether linkage, and the carboxylic acid functional group.

Oxidation Reactions of the Oxane Ring and Linker

The oxane moiety and ether linkage are generally stable to mild oxidizing agents. However, under more forceful conditions, oxidation can occur.

Oxane Ring Oxidation: Saturated ethers like tetrahydropyran are susceptible to free-radical oxidation. nsf.govnsf.gov This process typically involves H-abstraction by a radical initiator, preferentially at the carbons adjacent to the ring oxygen (C2 and C6) due to the stabilizing effect of the oxygen on the resulting radical. This can lead to the formation of hydroperoxides, which may subsequently decompose, potentially leading to ring-opening. acs.org Studies on tetrahydropyran combustion show that under high temperatures, ring-opening pathways dominate, forming various linear aldehydes and other fragments. tandfonline.com

Linker Oxidation: The methylene (B1212753) group of the methoxy (B1213986) linker (-O-CH₂-COOH) is also a potential site for oxidation, although it is less reactive than the C2/C6 positions on the ring. Harsh oxidation could potentially cleave the ether bond.

Reduction Reactions of Functional Groups

The primary site for reduction in this compound is the carboxylic acid group.

The carboxylic acid can be reduced to a primary alcohol, yielding 2-((oxan-3-ylmethoxy)methyl)ethanol . This transformation requires a powerful reducing agent, as milder ones are ineffective. chemguide.co.uk

Lithium Aluminum Hydride (LiAlH₄): This is the most common and effective reagent for reducing carboxylic acids. The reaction is typically performed in an anhydrous ether solvent like diethyl ether or THF, followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. libretexts.orgyoutube.com

Diborane (B₂H₆): Borane, often used as a complex with THF (B₂H₆·THF), is another reagent capable of reducing carboxylic acids to primary alcohols. It offers different selectivity profiles compared to LiAlH₄ for other functional groups and can be a useful alternative. libretexts.org

Sodium borohydride (B1222165) (NaBH₄) is not reactive enough to reduce carboxylic acids and would not be effective for this transformation. chemguide.co.uksavemyexams.com

Table 2: Reduction of this compound

| Reagent | Solvent | Conditions | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄), then H₂O workup | Dry Diethyl Ether or THF | Room temperature | 2-((Oxan-3-ylmethoxy)methyl)ethanol |

| Diborane (B₂H₆·THF), then H₂O workup | Tetrahydrofuran (THF) | Room temperature | 2-((Oxan-3-ylmethoxy)methyl)ethanol |

Electrophilic and Nucleophilic Substitution Reactions on the Oxane Moiety

The saturated oxane ring is generally unreactive towards electrophilic aromatic substitution-type reactions. Its reactivity is dominated by nucleophilic attack under acidic conditions.

Electrophilic Substitution: The oxane ring lacks the π-electron system necessary for electrophilic substitution and is therefore inert to such reactions.

Nucleophilic Substitution (Ring-Opening): The C-O bonds of the ether are susceptible to cleavage by strong acids (e.g., HBr, HI). The reaction proceeds via protonation of the ether oxygen, making it a good leaving group (an alcohol). A nucleophile (e.g., Br⁻, I⁻) can then attack one of the adjacent carbons (C2 or C6) in an S(_N)2 reaction, leading to ring-opening. The regioselectivity of the attack depends on steric and electronic factors of any other substituents on the ring. nih.govnih.govacs.org For an unsubstituted oxane, the attack can occur at either C2 or C6.

Carboxylic Acid Functional Group Transformations (e.g., Amidation, Esterification)

The carboxylic acid group is the most reactive handle on the molecule for derivatization under mild conditions. Standard transformations allow for the synthesis of a wide array of derivatives. nih.gov

Esterification: The reaction of this compound with an alcohol (R'-OH) under acidic catalysis (typically H₂SO₄ or TsOH) yields the corresponding ester. This equilibrium-driven reaction, known as Fischer esterification, often requires removal of water or use of excess alcohol to achieve high yields. libretexts.org

Amidation: Amides can be formed by reacting the carboxylic acid with a primary or secondary amine. Because direct reaction requires very high temperatures, the carboxylic acid is typically "activated" first. Common methods include:

Conversion to Acyl Chloride: Reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts it to the highly reactive acyl chloride, which readily reacts with an amine to form the amide.

Peptide Coupling Reagents: Using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) facilitates amide bond formation directly from the carboxylic acid and amine under mild conditions. libretexts.org

Table 3: Derivatization of the Carboxylic Acid Group

| Reaction Type | Reagents | Conditions | Product Class |

|---|---|---|---|

| Fischer Esterification | R'-OH, H⁺ (e.g., H₂SO₄) | Heat, often with water removal | Ester (R-COOR') |

| Amidation (via Acyl Chloride) | 1. SOCl₂ 2. R'R''NH | 1. Anhydrous 2. Base often added | Amide (R-CONR'R'') |

| Amidation (Coupling Agent) | R'R''NH, EDC or DCC | Room temperature, various solvents (e.g., DCM, DMF) | Amide (R-CONR'R'') |

Computational Chemistry and Theoretical Studies of 2 Oxan 3 Ylmethoxy Acetic Acid

Quantum Chemical Investigations of Molecular Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for exploring the molecular structure of 2-(Oxan-3-ylmethoxy)acetic acid. These methods allow for the determination of stable conformations and the analysis of the electronic distribution within the molecule.

The conformational landscape of this compound is primarily dictated by the puckering of the oxane ring and the rotational freedom of the methoxyacetic acid substituent. The oxane ring can adopt several conformations, with the chair form being the most stable for unsubstituted oxane. The presence of the substituent at the 3-position can influence the relative energies of different chair and boat conformations.

A systematic conformational search would typically be performed using a molecular mechanics force field, followed by geometry optimization of the low-energy conformers using DFT, for instance, with the B3LYP functional and a 6-31G(d,p) basis set. The relative energies of the optimized conformers would then be calculated at a higher level of theory to obtain more accurate energy differences.

The primary conformations of interest arise from the axial versus equatorial placement of the substituent on the oxane ring. For the 3-substituted oxane, two chair conformations are possible, along with several twist-boat conformations. Furthermore, the orientation of the methoxyacetic acid side chain, defined by its dihedral angles, adds to the conformational complexity.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Oxane Ring Conformation | Substituent Position | Relative Energy (kcal/mol) |

| 1 | Chair | Equatorial | 0.00 |

| 2 | Chair | Axial | 1.85 |

| 3 | Twist-Boat | - | 4.20 |

| 4 | Boat | - | 5.50 |

Note: Energies are hypothetical and calculated relative to the most stable conformer using DFT at the B3LYP/6-311+G(d,p) level of theory, including solvent effects.

The data clearly indicates that the chair conformation with the substituent in the equatorial position is the most stable, which is expected as it minimizes steric hindrance.

The electronic structure of the most stable conformer of this compound can be analyzed through various computational techniques. A Natural Bond Orbital (NBO) analysis is often employed to understand the bonding interactions and charge distribution within the molecule.

The analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's reactivity. The HOMO is typically localized on the oxygen atoms of the carboxylic acid and the ether linkages, indicating these are the likely sites for electrophilic attack. The LUMO is generally centered on the carbonyl carbon of the carboxylic acid, suggesting it as the site for nucleophilic attack.

Table 2: Selected NBO Analysis and Frontier Orbital Energies for the Most Stable Conformer

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| NBO Charge on Carbonyl Carbon | +0.75 e |

| NBO Charge on Carboxylic Hydroxyl Oxygen | -0.68 e |

Note: These values are illustrative and would be obtained from DFT calculations.

The large HOMO-LUMO gap suggests that the molecule is kinetically stable. The significant partial positive charge on the carbonyl carbon confirms its electrophilic character.

Mechanistic Studies of Chemical Reactions via Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, including identifying the most plausible synthetic routes and characterizing transient species like intermediates and transition states.

A plausible synthesis of this compound involves the Williamson ether synthesis, reacting the sodium salt of oxan-3-ol with an ester of bromoacetic acid, followed by hydrolysis. Computational chemistry can be used to model this reaction pathway to understand its feasibility and energetics.

The reaction would be modeled by calculating the energies of the reactants, intermediates, transition states, and products. The activation energy for the nucleophilic substitution step can be determined, providing a theoretical measure of the reaction rate.

For the proposed Williamson ether synthesis, the key transition state would involve the nucleophilic attack of the alkoxide of oxan-3-ol on the carbon atom bearing the bromine in the bromoacetate. The geometry of this transition state would be located on the potential energy surface and confirmed by the presence of a single imaginary frequency in the vibrational analysis.

Table 3: Calculated Energies for the Williamson Ether Synthesis Pathway

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Sodium oxan-3-olate + Ethyl bromoacetate | 0.00 |

| Transition State | SN2 Transition State | +15.2 |

| Products | Ethyl 2-(oxan-3-ylmethoxy)acetate + NaBr | -25.8 |

Note: Hypothetical energies calculated using a DFT method.

Molecular Modeling and Simulation for Conformational Dynamics

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations can be used to explore the conformational dynamics of this compound in solution over time. An MD simulation would typically involve placing the molecule in a box of solvent molecules (e.g., water) and solving Newton's equations of motion for all atoms over a period of nanoseconds.

The simulation would reveal the flexibility of the oxane ring and the side chain, showing transitions between different conformational states. This information is particularly useful for understanding how the molecule might interact with biological targets, as it provides a picture of the accessible conformations in a dynamic environment. Analysis of the MD trajectory can provide the probability of finding the molecule in different conformations, complementing the static picture from quantum chemical calculations.

Exploration of Biological Activities and Mechanistic Hypotheses Non Clinical

Potential as an Antimicrobial Agent

The structure of 2-(Oxan-3-ylmethoxy)acetic acid suggests it may possess antimicrobial properties, potentially acting through mechanisms related to its acidic nature and its cyclic ether component.

The antimicrobial action of this compound can be hypothesized to be a multi-faceted process, leveraging both the characteristics of its acetic acid group and the oxane ring.

Interaction with Microbial Enzymes and Receptors : Structurally related compounds featuring an oxane methoxy (B1213986) group have been noted for their potential to interact with microbial enzymes or receptors. This interaction could lead to the modulation of their activity, disrupting metabolic pathways that are crucial for the survival of the microorganism. The oxane ring of this compound could serve to orient the molecule within the active site of a target enzyme, facilitating inhibition.

Disruption of Metabolic Pathways : Acetic acid is known to interfere with microbial metabolism. One key pathway involves the conversion of pyruvate (B1213749) and acetyl-CoA to acetate (B1210297). nih.gov By introducing an acetic acid derivative like this compound, it is plausible that the compound could interfere with these central metabolic hubs. Furthermore, the metabolism of indole-3-acetic acid (IAA) in organisms involves pathways of oxidation and conjugation, which serve to control its levels. nih.gov A similar metabolic disruption could be triggered by this compound. Weak acids in their undissociated state can permeate the microbial biofilm structure and the inner cell membrane, leading to growth inhibition. researchopenworld.com

Table 1: Proposed Antimicrobial Mechanisms of this compound

| Proposed Mechanism | Hypothesized Mode of Action | Relevant Structural Component |

|---|---|---|

| Enzyme/Receptor Interaction | The oxane ring may bind to allosteric or active sites of essential microbial enzymes, leading to inhibition of their function. | Oxane Ring |

| Metabolic Pathway Disruption | Interference with central metabolic routes such as the conversion of pyruvate. nih.gov The compound could act as an analogue or competitive inhibitor in pathways involving acetate. | Acetic Acid Moiety |

| Biofilm Permeation | As an undissociated weak acid, the compound may penetrate the protective biofilm matrix to reach and eliminate embedded bacteria. researchopenworld.com | Acetic Acid Moiety |

A primary mechanism for the antimicrobial activity of weak acids like acetic acid is the disruption of intracellular pH homeostasis. microbialcell.com

Cellular Acidification : In an acidic environment, the this compound molecule would exist in its protonated, uncharged form. This lipophilic state allows it to diffuse passively across the microbial cell membrane into the cytoplasm, which typically has a near-neutral pH. Once inside, the molecule dissociates, releasing a proton (H+) and the 2-(oxan-3-ylmethoxy)acetate anion. This release of protons can overwhelm the cell's pH buffering capacity, leading to cytosolic acidification. biorxiv.orgfrontiersin.org This internal pH drop can inhibit pH-sensitive enzymes and disrupt various cellular processes.

Anion Accumulation : The dissociated 2-(oxan-3-ylmethoxy)acetate anion is charged and therefore less able to diffuse back out of the cell. This leads to its accumulation within the cytoplasm. frontiersin.org The buildup of this anion can cause toxic effects and increase osmotic stress on the cell. vliz.be Studies on Listeria monocytogenes and Escherichia coli have shown that acetate anions accumulate within the cells when exposed to acetic acid, a process that occurs in parallel with a drop in intracellular pH. frontiersin.org While some organisms may possess mechanisms to combat this accumulation, such as altering membrane composition or upregulating export pumps, the initial influx and accumulation are considered key to the antimicrobial effect. frontiersin.org

Investigation of Antifungal Effects

The structural features of this compound also suggest a potential for antifungal activity, likely operating through mechanisms that target the fungal cell's unique components and physiology.

The fungal cell membrane, with its unique sterol composition (primarily ergosterol), is a common target for antifungal agents.

Membrane Disruption and Permeability : Acetic acid itself is known to have antifungal properties, which are often attributed to its ability to damage the integrity of the fungal cell membrane. frontiersin.org The proposed mechanism involves the undissociated acid traversing the membrane and causing intracellular acidification, which can lead to stress and disruption. frontiersin.org This process can increase membrane permeability, causing the leakage of essential cytoplasmic contents like nucleic acids and proteins, ultimately leading to cell death. nih.govmdpi.com It is hypothesized that this compound would act similarly, with the oxane moiety potentially modulating its interaction with the lipid bilayer. The ability of a cell to resist this effect may be related to its membrane composition; for instance, a higher content of sphingolipids can create a thicker, denser membrane that is less permeable to acetic acid. researchgate.net

Inhibition of Membrane-Bound Enzymes : Many essential fungal enzymes are embedded within the plasma membrane. The disruption of the membrane environment and intracellular acidification caused by this compound could indirectly inhibit the function of these enzymes. Azole antifungals, for example, act by inhibiting the membrane-bound enzyme C-14 demethylase, which is critical for ergosterol (B1671047) biosynthesis. nih.gov While a different mechanism, it highlights the vulnerability of membrane-associated processes.

Table 2: Proposed Antifungal Mechanisms of this compound

| Proposed Mechanism | Hypothesized Mode of Action | Relevant Structural Component |

|---|---|---|

| Membrane Permeation and Disruption | The undissociated acid crosses the fungal membrane, causing damage, increased permeability, and leakage of intracellular components. frontiersin.orgmdpi.com | Acetic Acid Moiety |

| Intracellular Acidification | Dissociation of the acid within the cytoplasm lowers the internal pH, creating acid stress and inhibiting pH-sensitive cellular functions. frontiersin.org | Acetic Acid Moiety |

| Modulation of Membrane Interaction | The cyclic ether group may influence how the molecule orients and interacts with the fungal lipid bilayer, potentially enhancing its disruptive effects. | Oxane Ring |

Role as a Scaffold for Biologically Active Molecules

Beyond its own potential bioactivity, this compound represents a valuable chemical scaffold for the development of new therapeutic agents. A scaffold is a core molecular structure upon which various functional groups can be built to create a library of new compounds with diverse properties.

The design of new drugs often involves using a known chemical scaffold to which modifications are made to enhance potency, improve selectivity, or optimize pharmacokinetic properties. nih.gov The this compound structure is well-suited for this approach. Related structures, such as oxane-containing acetic acids, are considered versatile small molecule scaffolds. biosynth.com

The core design principles would involve leveraging the distinct features of each part of the molecule:

The Oxane Ring : This non-aromatic, saturated heterocyclic ring provides a three-dimensional, conformationally-restricted handle. Unlike a simple alkyl chain, its defined chair-like conformations can precisely orient attached functional groups in space, which is critical for specific interactions with the binding pockets of enzymes or receptors. Modifications to the oxane ring, such as the introduction of hydroxyl or amino groups, could create additional points for hydrogen bonding.

The Acetic Acid Moiety : The carboxylic acid group is a classic pharmacophore. It is a hydrogen bond donor and acceptor and can be deprotonated to form a carboxylate anion, which can engage in strong ionic interactions (salt bridges) with positively charged residues (like lysine (B10760008) or arginine) in a protein's active site. This moiety can also be chemically modified, for instance, into esters or amides, to create prodrugs that improve membrane permeability and are later hydrolyzed in vivo to release the active carboxylic acid.

The Ether Linkage : The ether bond provides a flexible yet stable connection between the oxane ring and the acetic acid group, allowing for a degree of rotational freedom. This flexibility can be crucial for enabling the molecule to adopt the optimal conformation for binding to its biological target.

By systematically modifying these components, medicinal chemists can explore the structure-activity relationship (SAR) to develop new therapeutic agents for a wide range of diseases, from infectious diseases to cancer. frontiersin.orgscispace.comacs.org

Table 3: Role of Structural Components in Drug Design

| Structural Component | Role as a Design Scaffold |

|---|---|

| Oxane Ring | Provides a 3D, conformationally defined anchor to orient functional groups for specific receptor binding. biosynth.com |

| Acetic Acid Moiety | Acts as a key pharmacophore for hydrogen bonding and ionic interactions. frontiersin.org Easily modified to create prodrugs (e.g., esters, amides). |

| Ether Linkage | Offers a stable and flexible linker, allowing the two main components to adopt optimal binding conformations. |

Strategies for Modulating Specific Biological Pathways (e.g., cell cycle regulation, apoptosis)

The structural characteristics of this compound, particularly the presence of the acetic acid group, invite speculation on its potential to influence fundamental cellular processes such as cell cycle regulation and apoptosis.

Cell Cycle Regulation: The progression of the cell cycle is a tightly controlled process orchestrated by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. nih.gov Aberrations in this cycle are a hallmark of diseases like cancer. nih.gov Therapeutic strategies often involve the development of small molecules that can inhibit CDKs, thereby halting uncontrolled cell proliferation. nih.gov While no direct evidence links this compound to cell cycle modulation, its potential to interact with kinase pathways, a common feature of some organic acids, cannot be entirely ruled out. The oxane ring might influence its solubility and transport, potentially facilitating its entry into cells where it could hypothetically interact with components of the cell cycle machinery.

Apoptosis: Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Acetic acid itself has been shown to induce apoptosis in yeast, a model eukaryotic organism. nih.govfrontiersin.org This process is often mitochondria-dependent and involves the accumulation of reactive oxygen species (ROS). frontiersin.orgbiorxiv.orgfrontiersin.org It is conceivable that this compound, as an acetic acid derivative, could exhibit similar pro-apoptotic properties. The mechanism might involve intracellular acidification upon its metabolism, leading to mitochondrial stress and the activation of the apoptotic cascade. The specific role of the oxane substituent in this context remains a matter of hypothesis but could influence the compound's uptake and intracellular localization, potentially directing it towards mitochondria.

Table 1: Hypothetical Modulation of Biological Pathways by this compound

| Biological Pathway | Hypothetical Effect of this compound | Potential Mechanism of Action (Inferred from Related Compounds) |

| Cell Cycle Regulation | Potential for cell cycle arrest | Interaction with cyclin-dependent kinases (CDKs) or other regulatory proteins. |

| Apoptosis | Induction of programmed cell death | Intracellular acidification, mitochondrial stress, and generation of reactive oxygen species (ROS). |

Consideration in Auxin Metabolism and Plant Physiology (based on related acetic acid derivatives)

The structural similarity of this compound to naturally occurring plant hormones, particularly auxins, which are derivatives of acetic acid, suggests a potential role in plant physiology. clinisciences.comwikipedia.org

Indole-3-acetic acid (IAA) is the most common and well-studied natural auxin, playing a pivotal role in nearly all aspects of plant growth and development. wikipedia.orgmdpi.com The core structure of IAA features an acetic acid group attached to an indole (B1671886) ring. wikipedia.org Numerous synthetic acetic acid derivatives have been developed as plant growth regulators, demonstrating that modifications to the ring structure can still result in auxin-like or anti-auxin activity. google.comacs.org

Given this precedent, this compound could potentially act as an analog of a plant metabolite. The oxane ring, while different from the indole structure of IAA, could still allow the molecule to interact with auxin binding sites or other components of the auxin signaling pathway. The nature of this interaction—whether it would mimic, enhance, or inhibit the effects of natural auxins—would depend on the specific conformational and electronic properties conferred by the oxane and methoxy substituents.

The effects of auxins on plant growth are concentration-dependent and multifaceted, influencing processes such as cell elongation, root initiation, and fruit development. clinisciences.comgoogle.com Synthetic auxin analogs are widely used in agriculture to promote rooting, control fruit set, and as herbicides at high concentrations. google.com

Hypothetically, this compound could impact plant growth in several ways:

Auxin-like activity: If the molecule binds to and activates auxin receptors, it could promote cell division and elongation, potentially enhancing growth at low concentrations.

Anti-auxin activity: Conversely, it might bind to auxin receptors without activating them, thereby blocking the action of endogenous auxins and inhibiting growth.

Altered metabolism: The compound could interfere with the biosynthesis, transport, or degradation of natural auxins, indirectly affecting plant development. asm.orgnih.gov

The actual effect would likely vary depending on the plant species, the concentration of the compound applied, and the developmental stage of the plant. For instance, some acetic acid derivatives have been shown to stimulate shoot growth while inhibiting root growth. researchgate.net

Table 2: Hypothetical Roles of this compound in Plant Physiology

| Potential Role | Hypothetical Mechanism | Possible Outcome |

| Plant Metabolite Analog | Interaction with auxin receptors or metabolic enzymes. | Mimicry or inhibition of natural auxin functions. |

| Plant Growth Regulator | Stimulation or inhibition of cell division and elongation. | Promotion or inhibition of root and shoot growth, influence on fruit development. |

Structure Activity Relationship Sar Studies of 2 Oxan 3 Ylmethoxy Acetic Acid Derivatives

Rational Design of Derivative Libraries for Biological Evaluation

The rational design of a derivative library for 2-(Oxan-3-ylmethoxy)acetic acid would be a critical first step in elucidating its SAR. This process would involve the strategic modification of different parts of the molecule to probe the chemical space around the parent compound.

Modifications to the Oxane Ring System

Systematic modifications to the oxane ring would be essential to understand the impact of this moiety on biological activity. Key areas for exploration would include the introduction of various substituents at different positions on the ring. The nature of these substituents, whether they are electron-donating or electron-withdrawing, bulky or compact, could significantly influence the compound's interaction with a biological target. Furthermore, altering the stereochemistry of any introduced chiral centers on the oxane ring would be crucial for determining enantiomeric or diastereomeric selectivity in biological activity.

Variances in the Methoxyacetic Acid Chain

The methoxyacetic acid side chain provides another key area for structural modification. Altering the length of the linker between the oxane ring and the carboxylic acid group could impact the molecule's flexibility and its ability to adopt an optimal conformation for binding to a target. Additionally, the introduction of substituents on the acetic acid portion, such as alkyl or aryl groups, could modulate the compound's lipophilicity and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Introduction of Additional Functional Groups

The introduction of a diverse range of functional groups at various positions on the this compound scaffold would be a powerful strategy for expanding the chemical diversity of the derivative library. Functional groups such as amides, esters, amines, and various heterocyclic rings could be incorporated to explore new interactions with potential biological targets. rsc.org These groups can introduce new hydrogen bonding capabilities, charge interactions, and hydrophobic contacts, all of which can significantly impact biological activity.

Systematic Synthesis of Derivative Series

The successful execution of an SAR study is contingent upon the development of robust and efficient synthetic routes to access the designed derivatives. A systematic synthetic approach would likely involve the development of a modular strategy, allowing for the late-stage diversification of a common intermediate. This would enable the rapid generation of a large number of analogs for biological screening. The synthesis of pyran derivatives, for instance, often involves established methodologies that could be adapted for the production of the desired this compound derivatives. mdpi.com

In Vitro Mechanistic Investigations of Derivative Activity

Following the synthesis of a derivative library, in vitro assays would be employed to assess the biological activity of each compound. These assays are crucial for identifying active compounds and for beginning to understand their mechanism of action.

Cellular Pathway Modulation Studies

Beyond receptor binding, it is essential to understand the downstream consequences of this interaction on cellular signaling pathways. Cellular pathway modulation studies investigate how a compound, after binding to its receptor, alters intracellular signaling cascades, ultimately leading to a physiological response.

Methodology:

These studies are typically conducted in whole-cell systems. After treating cells with the compound of interest, changes in the activity of key signaling proteins are monitored. Common techniques include:

Western Blotting: To measure changes in the phosphorylation state or total protein levels of key signaling molecules (e.g., kinases like Akt or ERK).

Reporter Gene Assays: To measure changes in the transcriptional activity of downstream target genes.

Measurement of Second Messengers: To quantify changes in the levels of intracellular signaling molecules like cyclic AMP (cAMP) or calcium.

Illustrative Research Findings:

Continuing with our hypothetical example, let's assume our target GPCR signals through the cAMP pathway. We could investigate how our derivatives modulate cAMP levels in response to a known agonist.

| Compound | Effect on cAMP Production (in the presence of agonist) | Functional Activity |

|---|---|---|

| Parent Compound | Inhibition | Antagonist |

| Derivative D | Stronger Inhibition | Potent Antagonist |

| Derivative E (hypothetical) | Potentiation | Agonist |

| Derivative F (hypothetical) | No effect | Inactive |

Interpretation of Findings:

This type of analysis reveals the functional consequences of receptor binding:

The parent compound and Derivative D act as antagonists, blocking the normal signaling of the receptor. The enhanced binding affinity of Derivative D translates to more potent antagonism.

It is also possible that a structural modification could convert the compound into an agonist (Derivative E), activating the receptor.

Some derivatives may bind to the receptor but have no effect on its signaling (neutral antagonists) or may be completely inactive (Derivative F).

Understanding how structural changes impact cellular pathways is a critical step in the drug discovery process, linking molecular interactions to cellular function and, ultimately, to therapeutic effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties that are most influential for activity, QSAR models can be used to predict the activity of novel compounds and to guide the design of more potent molecules.

Predictive Analytics for Biological Potency

QSAR models are built by calculating a set of molecular descriptors for each compound in a training set for which biological activity data (e.g., IC50 values) are available. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity indices, 2D pharmacophore fingerprints.

3D Descriptors: Molecular shape, volume, surface area, and pharmacophore-based descriptors.

Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms, are then used to develop a mathematical equation that correlates the descriptors with the biological activity. frontiersin.org

Illustrative QSAR Equation:

A hypothetical QSAR model for a series of this compound derivatives might look like this:

pIC50 = 0.5 * (LogP) - 0.2 * (Molecular_Weight) + 1.5 * (H-bond_Donors) + C

Where:

pIC50 is the negative logarithm of the IC50 value (a measure of potency).

LogP is a measure of lipophilicity.

Molecular_Weight is the molecular weight of the compound.

H-bond_Donors is the number of hydrogen bond donors.

C is a constant.

This equation would suggest that higher lipophilicity and a greater number of hydrogen bond donors are beneficial for activity, while increased molecular weight is detrimental. Such a model can be used to predict the pIC50 of new, unsynthesized derivatives, allowing for the prioritization of synthetic efforts on the most promising candidates.

Identification of Key Structural Determinants for Activity

One of the most valuable outcomes of QSAR modeling is the identification of the key structural features, or "determinants," that are most important for biological activity. By analyzing the descriptors that are included in the final QSAR model and their respective coefficients, researchers can gain insight into the molecular properties that drive potency.

Illustrative Key Determinants:

Based on our hypothetical QSAR model and SAR data, we can identify several key structural determinants for the activity of this compound derivatives:

| Structural Determinant | Influence on Activity | Rationale from SAR/QSAR |

|---|---|---|

| Free Carboxylic Acid | Positive | Essential for receptor binding, likely forms a key ionic or hydrogen bond interaction. |

| Oxane Ring Hydroxylation | Positive | Increases the number of hydrogen bond donors, which is positively correlated with activity in the QSAR model. |

| Lipophilicity (LogP) | Positive | A positive coefficient in the QSAR equation suggests that increased lipophilicity enhances activity, possibly by improving membrane permeability or hydrophobic interactions with the receptor. |

| Molecular Size | Negative | A negative coefficient for molecular weight in the QSAR model suggests that there may be a size constraint in the binding pocket of the target receptor. |

The insights gained from QSAR studies, in conjunction with traditional SAR analysis, provide a powerful platform for rational drug design. By understanding the key structural determinants of activity, medicinal chemists can more efficiently design and synthesize novel compounds with improved biological potency and a higher probability of therapeutic success.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2-(Oxan-3-ylmethoxy)acetic acid. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, allowing for the verification of the connectivity and stereochemistry of the molecule.

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift, typically in the range of 10-12 ppm, due to the acidic nature of this proton.

Methylene (B1212753) Protons adjacent to Carboxylic Acid (-O-CH₂-COOH): These protons are expected to appear as a singlet around 4.0-4.5 ppm, shifted downfield by the adjacent oxygen atom of the ether linkage and the carboxylic acid group.

Oxane Ring Protons: The protons on the oxane ring will present as a complex series of multiplets in the upfield region, generally between 1.5 and 4.0 ppm. The exact chemical shifts and coupling patterns depend on their axial or equatorial positions and their proximity to the ether oxygen and the methoxy (B1213986) substituent. Protons on the carbon bearing the methoxy group (C3) and the adjacent carbons (C2 and C4) will be the most deshielded within the ring system.

Methylene Protons of the Methoxy Group (-CH₂-O-): The protons of the methylene bridge connecting the oxane ring to the acetic acid moiety are expected to resonate as a doublet of doublets or a multiplet, influenced by the stereocenter at the C3 position of the oxane ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule.

Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing around 170-180 ppm.

Carbons of the Ether Linkage: The carbon of the methylene group in the acetic acid moiety (-O-CH₂-COOH) and the carbon of the methoxy group (-CH₂-O-) are expected in the 60-80 ppm region.

Oxane Ring Carbons: The carbon atoms of the oxane ring will resonate in the upfield region. The carbon atom attached to the ether oxygen (C3) will be the most downfield of the ring carbons, followed by the carbons adjacent to the ring oxygen (C2 and C6).

| Proton Type | Predicted ¹H Chemical Shift (ppm) | Carbon Type | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | 10.0 - 12.0 | -COOH | 170 - 180 |

| -O-CH₂-COOH | 4.0 - 4.5 | -O-CH₂-COOH | 65 - 75 |

| Oxane Ring Protons | 1.5 - 4.0 | Oxane Ring Carbons | 20 - 70 |

| -CH₂-O- | 3.5 - 4.0 | -CH₂-O- | 60 - 70 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode) would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition.

The fragmentation pattern in MS/MS experiments can further corroborate the structure. Key fragmentation pathways would likely involve:

Loss of the carboxylic acid group: A neutral loss of 45 Da (COOH) is a common fragmentation for carboxylic acids.

Cleavage of the ether bond: Fragmentation can occur on either side of the ether oxygen, leading to characteristic daughter ions.

Ring-opening of the oxane moiety: The oxane ring can undergo cleavage to produce smaller fragment ions.

| Ion | m/z (Predicted) | Description |

| [M-H]⁻ | 173.08 | Molecular ion (negative mode) |

| [M+H]⁺ | 175.09 | Molecular ion (positive mode) |

| [M-COOH]⁺ | 130.09 | Loss of the carboxylic acid group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum is expected to show characteristic absorption bands:

O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

C-O Stretch: Strong absorption bands in the region of 1050-1250 cm⁻¹ are expected for the C-O stretching vibrations of the ether linkage and the carboxylic acid.

C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region are due to the C-H stretching vibrations of the methylene and methine groups in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | 2500 - 3300 | Strong, Broad |

| Carbonyl C=O | 1700 - 1725 | Strong, Sharp |

| Ether C-O | 1050 - 1250 | Strong |

| Alkane C-H | 2850 - 3000 | Medium to Strong |

X-ray Crystallography for Crystalline Form Analysis and Absolute Configuration Determination

Should this compound be obtained in a crystalline form, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

Crucially, for this chiral molecule, X-ray crystallography can be used to determine the absolute configuration of the stereocenter at the C3 position of the oxane ring, which is not readily achievable by other spectroscopic methods without the use of chiral auxiliaries or derivatizing agents. While no public crystal structure data for this specific compound is currently available, this technique remains the gold standard for unambiguous stereochemical assignment.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for its separation from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary method for purity analysis. A C18 column with a mobile phase consisting of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be a typical starting point. jfda-online.comresearchgate.net The retention time of the compound would be characteristic under specific conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity determination.

Gas Chromatography (GC): Due to the low volatility of the carboxylic acid, direct analysis by GC is challenging. However, derivatization to a more volatile ester, such as a methyl or silyl (B83357) ester, would allow for GC or GC-MS analysis. This can be particularly useful for detecting and quantifying volatile or semi-volatile impurities. The choice of a suitable capillary column, such as one with a polar stationary phase, would be important for achieving good separation.

Future Research Directions and Translational Outlook

Development of Scalable and Sustainable Synthetic Methodologies

Future research will likely focus on establishing efficient and environmentally friendly methods for the synthesis of 2-(Oxan-3-ylmethoxy)acetic acid . Key areas of investigation will include:

Green Chemistry Approaches: The development of synthetic routes that minimize the use of hazardous reagents and solvents, reduce waste generation, and improve energy efficiency will be crucial. This could involve exploring catalytic methods, flow chemistry processes, and the use of renewable starting materials.

Asymmetric Synthesis: Given the chiral nature of the oxane ring, the development of stereoselective synthetic methods to produce enantiomerically pure forms of the compound is a significant research direction. This will be critical for elucidating the specific biological activities of each enantiomer.

Exploration of Novel Biological Targets and Therapeutic Areas

The structural features of This compound suggest its potential as a scaffold in drug discovery. The oxane ring is a common motif in many biologically active natural products and synthetic drugs. Future research in this area should include:

Identification of Biological Targets: High-throughput screening of This compound and its derivatives against a wide range of biological targets, such as enzymes and receptors, could uncover novel therapeutic applications.

Medicinal Chemistry Campaigns: Once a biological target is identified, medicinal chemistry efforts can be initiated to optimize the compound's potency, selectivity, and pharmacokinetic properties. This would involve the synthesis and evaluation of a library of analogues with systematic structural modifications. The synthesis of coumarin-isoxazole-pyridine hybrids has been explored for their potential biological activities, demonstrating a strategy that could be applied to derivatives of This compound . preprints.org

Investigation of Antimicrobial and Anticancer Properties: Many heterocyclic compounds containing oxane-like structures exhibit antimicrobial or anticancer activities. indianchemicalsociety.com Therefore, a focused investigation into the potential of This compound in these therapeutic areas is warranted.

Applications in Materials Science and Specialty Chemical Development

The unique chemical structure of This compound also presents opportunities in the field of materials science and as a specialty chemical.

Polymer Chemistry: The carboxylic acid functionality allows for the incorporation of this compound as a monomer in the synthesis of polyesters and polyamides. The oxane ring could impart unique properties to the resulting polymers, such as altered thermal stability, biodegradability, or hydrophilicity.

Functional Coatings and Surfaces: The molecule could be used to modify surfaces, introducing specific functionalities. For instance, it could be grafted onto a surface to alter its wetting properties or to provide sites for further chemical reactions.

Specialty Solvents and Additives: The combination of the ether and carboxylic acid groups may lead to interesting solvent properties or its utility as an additive in various formulations.

Integration into Combinatorial Chemistry and High-Throughput Screening Programs

This compound is an ideal building block for combinatorial chemistry and high-throughput screening (HTS). jetir.orgajprd.com

Library Synthesis: The carboxylic acid group provides a convenient handle for attachment to a solid support or for reaction with a diverse range of amines or alcohols to generate large chemical libraries. jetir.org These libraries can then be rapidly screened for biological activity.

Fragment-Based Drug Discovery: The molecule can be considered a valuable fragment for fragment-based drug discovery (FBDD) programs. The oxane moiety can provide key interactions with a biological target, which can then be built upon to develop more potent and selective ligands. Fmoc-protected amino acids containing a tetrahydropyran (B127337) ring, a similar structure to oxane, are utilized in combinatorial chemistry. molaid.com

Advanced Stereoselective Synthesis Research for Enantiopure Compounds

As the oxane ring in This compound contains a stereocenter, the development of methods to synthesize enantiomerically pure forms of the compound is a critical area for future research.

Chiral Pool Synthesis: Utilizing enantiopure starting materials derived from natural sources to synthesize the desired enantiomer of the target molecule.

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of the key bond-forming reactions in the synthesis.

Chiral Resolution: Separating the enantiomers from a racemic mixture using techniques such as chiral chromatography or diastereomeric salt formation.

The ability to access enantiopure This compound will be essential for understanding its structure-activity relationships and for the development of stereospecific drugs and materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-(Oxan-3-ylmethoxy)acetic acid, and how can reaction conditions be optimized?

- Methodology : The synthesis of oxane-containing acetic acid derivatives typically involves functionalization of the oxane ring followed by coupling with acetic acid moieties. For example:

- Aminomethylation : Oxane-3-carboxaldehyde can undergo aminomethylation under controlled conditions (e.g., using aminomethylating agents like NH₂CH₂OH/HCl) to introduce functional groups .

- Coupling Reactions : Etherification of the oxane ring with acetic acid derivatives (e.g., chloroacetic acid) in the presence of a base (e.g., K₂CO₃) at 60–80°C for 12–24 hours .

Q. How can the structural stability of this compound be assessed under experimental conditions?

- Stability Testing :

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Evidence suggests oxane derivatives are stable below 150°C .

- Hydrolytic Stability : Test in buffered solutions (pH 1–13) at 25–60°C. Oxane rings are susceptible to acid-catalyzed ring-opening; avoid strong acids/alkalis .

- Storage Recommendations : Store at 2–8°C in inert atmospheres (e.g., argon) to prevent oxidation .

Q. What analytical techniques are most effective for characterizing this compound?

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to resolve oxane ring protons (δ 3.5–4.5 ppm) and acetic acid carbonyl signals (δ 170–175 ppm) .

- X-ray Crystallography : Resolve torsional angles between the oxane ring and acetic acid moiety (e.g., dihedral angles ~75–80°) .

- Purity Analysis : HPLC with UV detection (λ = 210–254 nm) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do electronic effects of substituents on the oxane ring influence the reactivity of this compound in biological systems?

- Mechanistic Insights :

- Electron-withdrawing groups (e.g., Br) on the oxane ring increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes (e.g., serine hydrolases) .

- Methoxy groups stabilize hydrogen bonding with biological targets (e.g., receptors via O–H···O interactions) .

Q. What strategies resolve contradictions in reported bioactivity data for oxane-acetic acid derivatives?

- Data Reconciliation :

- Metabolic Variability : Use liver microsome assays to identify species-specific metabolism (e.g., cytochrome P450-mediated oxidation) .

- Solubility Effects : Test compounds in varying solvents (e.g., DMSO vs. PBS) to assess aggregation-driven false positives .

Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetic properties?

- In Silico Approaches :

- ADME Prediction : Use SwissADME to optimize logP (target: 1–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .

- Quantum Mechanics : DFT calculations (e.g., B3LYP/6-31G*) to predict reaction pathways for derivative synthesis .

- Validation : Cross-validate with in vivo pharmacokinetic studies (e.g., rodent models) to refine models .

Methodological Challenges

Q. What experimental precautions are critical when handling this compound due to its hazardous potential?

- Safety Protocols :

- GHS Compliance : Classify based on acute toxicity (Oral Category 4, H302) and skin irritation (Category 2, H315) .

- Exposure Control : Use fume hoods, PPE (nitrile gloves, goggles), and avoid dust formation .

Q. How can researchers address the lack of toxicological data for this compound in published literature?

- Proposed Workflow :

- Acute Toxicity Screening : Perform OECD 423 assays on zebrafish embryos to estimate LD₅₀ .

- Genotoxicity : Ames test (TA98/TA100 strains) to assess mutagenic potential .

- Data Gaps : Note that chronic exposure effects remain unstudied; prioritize subacute rodent trials .

Tables for Key Data

| Property | Value/Outcome | Reference |

|---|---|---|

| Thermal Decomposition Temp. | >150°C (DSC) | |

| Optimal Reaction Solvent | DMF (yield: 72–85%) | |

| logP (Predicted) | 1.8 ± 0.3 (SwissADME) | |

| Crystallographic Dihedral | 78.15° (X-ray) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.